molecular formula C6H5F2N3S B8210957 2-(2-Azido-1,1-difluoroethyl)thiophene

2-(2-Azido-1,1-difluoroethyl)thiophene

Cat. No.: B8210957
M. Wt: 189.19 g/mol
InChI Key: VMGFVCPEAQSHGG-UHFFFAOYSA-N
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Description

2-(2-Azido-1,1-difluoroethyl)thiophene is a chemical compound that features a thiophene ring substituted with an azido group and two fluorine atoms on an ethyl side chain. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azido-1,1-difluoroethyl)thiophene typically involves the introduction of the azido group and fluorine atoms onto the ethyl side chain of a thiophene ring. Common synthetic routes include:

    Nucleophilic Substitution: Starting from 2-(1,1-difluoroethyl)thiophene, the azido group can be introduced via nucleophilic substitution using sodium azide under appropriate conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The specific conditions for the industrial synthesis of this compound would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azido-1,1-difluoroethyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of azides.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Azido-1,1-difluoroethyl)thiophene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(2-Azido-1,1-difluoroethyl)thiophene depends on its specific application. In bioconjugation, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Azidoethyl)thiophene: Lacks the fluorine atoms, which can affect its reactivity and stability.

    2-(2-Fluoroethyl)thiophene: Contains only one fluorine atom and no azido group, leading to different chemical properties.

    2-(2-Azido-1,1-difluoroethyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring, resulting in different electronic properties.

Uniqueness

2-(2-Azido-1,1-difluoroethyl)thiophene is unique due to the combination of the azido group and two fluorine atoms on the ethyl side chain, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-azido-1,1-difluoroethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3S/c7-6(8,4-10-11-9)5-2-1-3-12-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGFVCPEAQSHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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